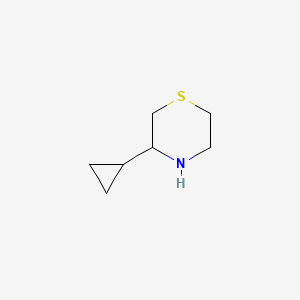

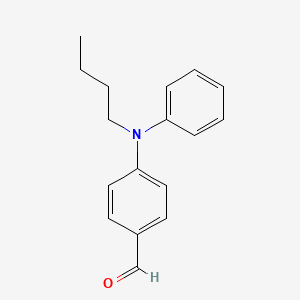

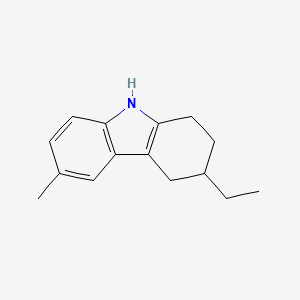

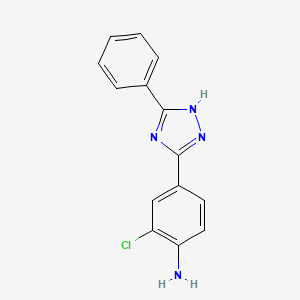

![molecular formula C18H11NO B1374261 5H-benzofuro[3,2-c]carbazole CAS No. 1199616-66-4](/img/structure/B1374261.png)

5H-benzofuro[3,2-c]carbazole

Overview

Description

5H-benzofuro[3,2-c]carbazole (BFCz) is a compound that has been introduced into a multi-resonance skeleton to develop two asymmetric emitters, BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates .

Synthesis Analysis

The synthesis of BFCz involves introducing it into a multi-resonance skeleton to develop two asymmetric emitters . The details of the synthesis process are not provided in the available sources.Chemical Reactions Analysis

BFCz has been used to develop two asymmetric emitters, BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates . The detailed chemical reactions involved in this process are not provided in the available sources.Physical And Chemical Properties Analysis

BFCz has a molecular weight of 257.29 . Its boiling point is predicted to be 506.8±23.0 °C , and its density is predicted to be 1.375±0.06 g/cm3 .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

BFCz has been utilized to develop efficient narrowband multi-resonance thermally activated delayed fluorescence (TADF) emitters. These emitters, such as BFCz-B-Cz and BFCz-B-O, exhibit narrowband green and blue emissions, which are crucial for the development of pure-color OLED displays . The enhanced reverse intersystem crossing rates of these compounds contribute to high external quantum efficiencies, making them valuable for commercial OLED applications.

Asymmetric Synthesis

The asymmetric strategy involving BFCz allows for the creation of compounds with specific chiral properties. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Photodynamic Therapy (PDT)

Carbazole derivatives, including BFCz, are being explored for their potential use in photodynamic therapy. This form of therapy involves the activation of photosensitive compounds to produce reactive oxygen species that can kill cancer cells .

Sensing and Detection

BFCz-based compounds have shown promise in the field of chemical sensing and detection. Their ability to fluoresce in response to specific stimuli makes them suitable for the development of sensors that can detect environmental pollutants or biological markers .

Solar Energy Conversion

The photovoltaic properties of BFCz derivatives make them candidates for use in solar cells. Their ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of organic solar cells .

Nonlinear Optics

BFCz compounds are being studied for their nonlinear optical properties, which are essential for applications in optical communication and information processing. Their high thermal stability and strong light absorption make them suitable for use in optical switches and modulators .

Mechanism of Action

Target of Action

The primary target of 5H-Benzofuro[3,2-c]Carbazole (BFCz) is the multi-resonance skeleton . This structure is crucial in the development of asymmetric emitters, which are key components in organic light-emitting diodes (OLEDs).

Mode of Action

BFCz interacts with its target by being introduced into the multi-resonance skeleton . This interaction results in the development of two asymmetric emitters, BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates .

Biochemical Pathways

The introduction of BFCz into the multi-resonance skeleton affects the pathway of light emission in OLEDs . The downstream effects include the production of narrowband green and blue emissions, which are crucial for the performance and efficiency of OLEDs .

Result of Action

The result of BFCz’s action is the production of high-efficiency, narrowband multi-resonance thermally activated delayed fluorescence emitters . The corresponding pure green and blue OLEDs exhibit high external quantum efficiencies of 26.0% and 11.0%, respectively .

Future Directions

properties

IUPAC Name |

5H-[1]benzofuro[3,2-c]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZGAMBQUKTSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-benzofuro[3,2-c]carbazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5H-benzofuro[3,2-c]carbazole (BFCz) a suitable donor moiety in TADF emitters?

A1: BFCz exhibits favorable electronic properties for TADF applications. When paired with an appropriate acceptor, it contributes to a small energy gap between the singlet and triplet excited states (ΔEST). This small ΔEST is crucial for efficient reverse intersystem crossing (RISC), a key process for TADF, allowing for efficient harvesting of both singlet and triplet excitons for light emission [, , , ].

Q2: How does the linkage position between BFCz and the acceptor impact the TADF emitter's performance?

A2: Research indicates that the linkage position significantly influences the photophysical properties of the TADF emitter. For example, ortho-linked BFCz-triazine based emitters exhibited smaller ΔEST, shorter excited state lifetimes, and higher photoluminescence quantum yields compared to meta- or para-linked counterparts []. This highlights the importance of structural considerations for optimizing TADF performance.

Q3: Can the BFCz structure itself be modified to tune the TADF emitter properties?

A3: Yes, studies exploring BFCz isomers like 12H-benzofuro[3,2-a]carbazole (12BFCz) and 7H-benzofuro[2,3-b]carbazole (23BFCz) demonstrate that modifications to the core structure influence the charge transfer properties and emission color of the resulting TADF emitters. 12BFCz proved effective in blue-shifting the emission, while 34BFCz led to improved external quantum efficiency (EQE) in devices [].

Q4: Does incorporating BFCz into multi-resonance TADF emitters offer any advantages?

A4: Research suggests that incorporating BFCz into a multi-resonance TADF emitter design can lead to narrowband emission, desirable for high color purity in displays. This approach also appears to enhance RISC, further improving the efficiency of the emitter [].

Q5: Are there examples of BFCz-based TADF emitters achieving high exciton utilization efficiency in OLED devices?

A5: Yes, a study reported a blue-emitting anthracene-based TADF emitter utilizing BFCz as a donor (ATDBF) that demonstrated nearly 100% exciton utilization efficiency []. This high efficiency was attributed to hybridized triplet exciton up-conversion mechanisms, including hot excitons, triplet-triplet fusion (TTF), and mixed TTF/hot exciton channels.

Q6: Can BFCz-based TADF materials help mitigate efficiency roll-off in OLED devices?

A6: Research indicates that BFCz-based TADF emitters with minimal ΔEST can effectively minimize efficiency roll-off, a common issue in OLEDs at high current densities. Studies comparing different BFCz-pyrimidine based TADF emitters demonstrated that the material with the smallest ΔEST exhibited superior efficiency roll-off behavior and triplet exciton harvesting compared to analogs with larger ΔEST [, ]. This suggests that careful molecular design incorporating BFCz can contribute to developing high-performance OLEDs with improved operational stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

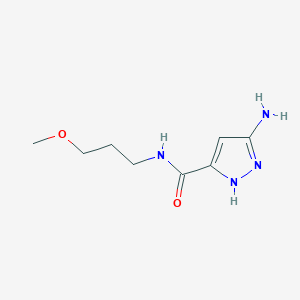

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)